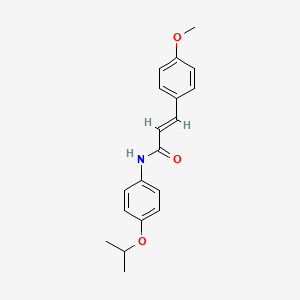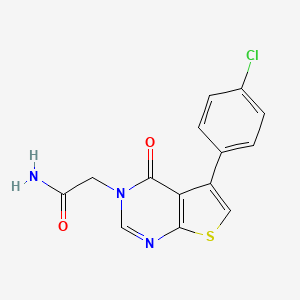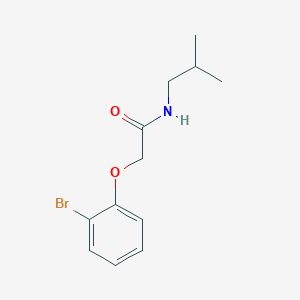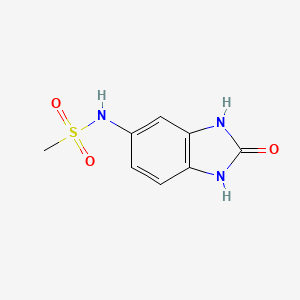
(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group This compound features a methoxyphenyl group and a propan-2-yloxyphenyl group attached to the prop-2-enamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-propan-2-yloxyaniline.
Formation of the Enamine: The 4-methoxybenzaldehyde undergoes a condensation reaction with 4-propan-2-yloxyaniline in the presence of a base such as sodium hydroxide to form the enamine intermediate.
Amidation: The enamine intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the enamide can be reduced to form a single bond.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of this compound with a single bond.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(4-hydroxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-3-(4-methoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide is unique due to the presence of both methoxy and propan-2-yloxy groups, which confer specific chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)23-18-11-7-16(8-12-18)20-19(21)13-6-15-4-9-17(22-3)10-5-15/h4-14H,1-3H3,(H,20,21)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVUOXXRVUEWBK-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5683544.png)
![5-methyl-2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)


![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B5683578.png)
![4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5683583.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)

![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)
![7-(2-methoxyethyl)-2-[2-(phenylsulfonyl)ethyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683616.png)
![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol](/img/structure/B5683641.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)
![4-{1-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683651.png)
